An In-depth Technical Guide to Decane-1,9-diol: Properties, Synthesis, and Applications
An In-depth Technical Guide to Decane-1,9-diol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decane-1,9-diol, a long-chain aliphatic diol, is a molecule of growing interest in various scientific fields.[1] It is a naturally occurring compound found in rice root exudates, where it plays a role as a biological nitrification inhibitor.[2][3] Its unique structure, featuring hydroxyl groups at the 1st and 9th positions of a ten-carbon chain, imparts specific physical and chemical properties that make it a valuable building block in organic synthesis and polymer chemistry, as well as a subject of investigation in agriculture and pharmaceuticals.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and key applications of decane-1,9-diol.
Physical and Chemical Properties
The physical and chemical characteristics of decane-1,9-diol are fundamental to its application and reactivity. A summary of its key properties is presented below.
Table 1: Physical and Chemical Properties of Decane-1,9-diol
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O₂ | [2][3] |
| Molecular Weight | 174.28 g/mol | [2][3] |
| CAS Number | 3208-05-7 | [2] |
| Appearance | White solid (Predicted) | |
| Melting Point | Not experimentally determined. For comparison, 1,10-decanediol has a melting point of 72-75 °C.[4] | |
| Boiling Point | Not experimentally determined. For comparison, 1,10-decanediol has a boiling point of 297 °C.[4] | |
| Density | Not experimentally determined. For comparison, 1,10-decanediol has a density of 0.891 g/cm³ at 80 °C.[4] | |
| Solubility | Poorly soluble in water.[4] Soluble in alcohols and other organic solvents. | |
| LogP (Predicted) | 2.4 | [2] |
Experimental Protocols
Synthesis of Decane-1,9-diol
While various synthetic routes to diols exist, a common laboratory-scale approach for the synthesis of α,ω-diols involves the reduction of the corresponding dicarboxylic acid or its ester. A representative protocol for the synthesis of a diol from a dicarboxylic acid ester is detailed below. This can be adapted for the synthesis of decane-1,9-diol from a suitable precursor like a derivative of sebacic acid.
Representative Protocol: Reduction of a Dicarboxylic Acid Ester
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Esterification: A dicarboxylic acid (e.g., sebacic acid) is refluxed with an excess of an alcohol (e.g., ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to produce the corresponding diethyl ester. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the crude ester is purified by distillation or chromatography.
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Reduction: The purified diethyl ester is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether. A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid, is slowly added to the solution at 0 °C. The reaction mixture is then stirred at room temperature until the reduction is complete (monitored by TLC or gas chromatography).
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Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude diol.
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Purification: The crude decane-1,9-diol can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Analytical Methods: Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of decane-1,9-diol, for example, in determining its purity or quantifying its presence in a sample matrix.
GC Analysis Conditions:
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Instrument: Agilent 8890 Gas Chromatograph or equivalent.
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Column: A polar capillary column, such as one with a modified polyethylene glycol phase (e.g., SPB-1000), is often a good choice for the analysis of diols to minimize peak tailing.
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Injector Temperature: 250 °C.
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Detector: Flame Ionization Detector (FID).
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Detector Temperature: 310 °C.
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Oven Program:
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Initial temperature: 60 °C, hold for 2 minutes.
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Ramp 1: Increase to 150 °C at a rate of 20 °C/min.
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Ramp 2: Increase to 180 °C at a rate of 3 °C/min.
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Carrier Gas: Helium or Nitrogen.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and identification of decane-1,9-diol.
Table 2: Spectroscopic Data of Decane-1,9-diol
| Technique | Data |
| ¹H NMR | Predicted chemical shifts would show a complex multiplet for the methine proton adjacent to the secondary alcohol, a triplet for the methylene protons adjacent to the primary alcohol, a doublet for the methyl group, and a series of multiplets for the other methylene protons in the chain. |
| ¹³C NMR | Predicted chemical shifts would include signals for the two carbons bearing hydroxyl groups (one secondary and one primary), a signal for the methyl carbon, and several signals for the methylene carbons in the aliphatic chain. |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching absorptions just below 3000 cm⁻¹. C-O stretching absorptions in the 1000-1200 cm⁻¹ region. |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum would be expected to show a weak or absent molecular ion peak (M⁺) at m/z 174. Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage. |
Applications in Research and Drug Development
Decane-1,9-diol has several notable applications that are of interest to researchers and drug development professionals.
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Biological Nitrification Inhibitor: As a natural product, decane-1,9-diol has been identified as an effective biological nitrification inhibitor (BNI).[2][3] This property is significant in agriculture for improving nitrogen use efficiency and reducing nitrous oxide emissions.[3]
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Polymer Synthesis: The two hydroxyl groups of decane-1,9-diol make it a useful monomer for the synthesis of polyesters and other polymers.[3] Its incorporation into polymer chains can influence the material's physical properties.
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Pharmaceutical Applications: There is interest in the use of diols in pharmaceutical formulations, for example, as solubilizing agents.[3] The specific properties of decane-1,9-diol may offer advantages in certain drug delivery systems.
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Influence on Plant Growth: Research has indicated that decane-1,9-diol can enhance root growth in plants like Arabidopsis. This effect is thought to be mediated through its influence on abscisic acid (ABA) signaling pathways and auxin transport mechanisms.[3]
Signaling Pathway Involvement: Abscisic Acid (ABA) Signaling
Decane-1,9-diol is reported to influence the abscisic acid (ABA) signaling pathway, a crucial pathway in plants that regulates various processes, including stress responses and development. While the precise molecular interactions of decane-1,9-diol with the components of this pathway are still under investigation, a general overview of the core ABA signaling cascade is presented below. It is hypothesized that decane-1,9-diol may modulate the activity of one or more of the key protein families in this pathway.
Core components of the ABA signaling pathway and points of proposed influence by decane-1,9-diol.
Conclusion
Decane-1,9-diol is a versatile molecule with a range of existing and potential applications. Its unique chemical structure provides a foundation for its role as a biological nitrification inhibitor, a monomer in polymer synthesis, and a compound of interest in pharmaceutical and agricultural research. Further investigation into its precise physical properties, optimized synthesis protocols, and the detailed molecular mechanisms of its biological activities will undoubtedly expand its utility and scientific importance. This guide serves as a foundational resource for professionals engaged in research and development involving this promising long-chain diol.
